O-(butan-2-yl)hydroxylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(butan-2-yl)hydroxylamine hydrochloride involves the reaction of sec-butylamine with hydroxylamine hydrochloride under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(butan-2-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(butan-2-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-(butan-2-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions . It can form stable intermediates with electrophiles, leading to the formation of oximes, nitroso compounds, and other derivatives . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
O-tert-Butylhydroxylamine hydrochloride:
O-Benzylhydroxylamine hydrochloride:
Uniqueness: O-(butan-2-yl)hydroxylamine hydrochloride is unique due to its specific steric and electronic properties, which make it suitable for certain reactions and applications that other hydroxylamine derivatives may not be as effective for .
Properties
IUPAC Name |
O-butan-2-ylhydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSFSGZYQWSOEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)ON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625594 |
Source
|
Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-59-9 |
Source
|
Record name | Hydroxylamine, O-(1-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6084-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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